molecular formula C6H14ClNO B13059503 (3S)-3,5-dimethylmorpholine hydrochloride

(3S)-3,5-dimethylmorpholine hydrochloride

Cat. No.: B13059503
M. Wt: 151.63 g/mol
InChI Key: SBXQYCSQVMVHQR-GNVLWMSISA-N
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Description

(3S)-3,5-dimethylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of two methyl groups attached to the third and fifth positions of the morpholine ring, and it is commonly used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3,5-dimethylmorpholine hydrochloride typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3S)-3,5-dimethylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of demethylated morpholine derivatives.

    Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3,5-dimethylmorpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-3,5-dimethylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, and changes in cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3,5-dimethylpiperidine hydrochloride
  • (3S)-3,5-dimethylpyrrolidine hydrochloride
  • (3S)-3,5-dimethylazetidine hydrochloride

Uniqueness

(3S)-3,5-dimethylmorpholine hydrochloride is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(3S)-3,5-dimethylmorpholine;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5-3-8-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6?;/m0./s1

InChI Key

SBXQYCSQVMVHQR-GNVLWMSISA-N

Isomeric SMILES

C[C@H]1COCC(N1)C.Cl

Canonical SMILES

CC1COCC(N1)C.Cl

Origin of Product

United States

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